1-{5-nitro-2-thienyl}-1H-pyrazole

Spectral library NMR characterization IR spectroscopy

1-{5-nitro-2-thienyl}-1H-pyrazole (CAS 74990-33-3) is a heterocyclic building block comprising a pyrazole ring N‑substituted with a 5‑nitrothiophene moiety. Its molecular formula is C₇H₅N₃O₂S and its molecular weight is 195.2 g/mol.

Molecular Formula C7H5N3O2S
Molecular Weight 195.2g/mol
Cat. No. B428649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{5-nitro-2-thienyl}-1H-pyrazole
Molecular FormulaC7H5N3O2S
Molecular Weight195.2g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC=C(S2)[N+](=O)[O-]
InChIInChI=1S/C7H5N3O2S/c11-10(12)7-3-2-6(13-7)9-5-1-4-8-9/h1-5H
InChIKeyLYPULMJPUWIZMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-{5-nitro-2-thienyl}-1H-pyrazole – Structural Identity and Core Procurement Rationale


1-{5-nitro-2-thienyl}-1H-pyrazole (CAS 74990-33-3) is a heterocyclic building block comprising a pyrazole ring N‑substituted with a 5‑nitrothiophene moiety. Its molecular formula is C₇H₅N₃O₂S and its molecular weight is 195.2 g/mol [1]. The compound has been synthesized and characterized since at least the early 1980s via thienylhydrazine routes [2], and reference ¹H‑NMR and FTIR spectra are available in commercial spectral databases [1]. This compound occupies a distinct niche among nitroheterocycle–pyrazole conjugates due to the precise connectivity of the 5‑nitro‑2‑thienyl group at the N1 position of pyrazole, which dictates its subsequent reactivity profile in cycloaddition and cross‑coupling chemistries.

Why 1-{5-nitro-2-thienyl}-1H-pyrazole Cannot Be Replaced by Generic Pyrazole or Nitroheterocycle Analogs


Substituting 1-{5-nitro-2-thienyl}-1H-pyrazole with a generic pyrazole, a simple nitrothiophene, or a nitrofuran analog alters the compound’s synthetic utility and physicochemical profile in ways that defeat the purpose of the procurement. The specific N‑aryl bond between pyrazole N1 and the thiophene C2 position directs subsequent 1,3‑dipolar cycloaddition regiochemistry when the compound is used as a dipolarophile precursor, a reactivity pathway not accessible to 2‑substituted or 5‑substituted regioisomers [1]. Moreover, class‑level SAR data demonstrate that nitrothiophene‑bearing heterocycles can exhibit higher antiparasitic potency than their nitrofuran counterparts, attributed to the capacity of sulfur to accommodate electrons from the nitro group, which facilitates bioreductive activation [2]. Choosing a close analog without this specific electronic and connectivity profile would compromise both the synthetic outcome and the biological readout in downstream applications.

Quantitative Differentiation Evidence for 1-{5-nitro-2-thienyl}-1H-pyrazole Against Its Closest Analogs


Definitive Spectroscopic Fingerprint for Identity Confirmation

The compound possesses a unique and archived ¹H‑NMR spectrum acquired in DMSO‑d₆ solvent, along with a KBr‑wafer FTIR spectrum, cataloged in the SpectraBase database [1]. These spectra provide a definitive fingerprint that distinguishes 1-{5-nitro-2-thienyl}-1H-pyrazole from its regioisomers (e.g., 1‑(3‑nitrothiophen‑2‑yl)‑1H‑pyrazole) and from the nitrofuran analog, enabling unambiguous identity verification upon receipt.

Spectral library NMR characterization IR spectroscopy

Validated Role as a Precursor in 1,3‑Dipolar Cycloaddition Chemistry

The compound serves as the essential nitro‑thienyl‑containing dipolarophile precursor in the synthesis of 1,3,4‑trisubstituted pyrazoles via 1,3‑dipolar cycloaddition with sydnones. In the study by Satheesha Rai et al. [1], the acetylenic ketones bearing the 5‑nitro‑2‑thienyl moiety were indispensable for constructing the target pyrazoles. The resulting trisubstituted pyrazoles exhibited antibacterial activity with MIC values as low as 0.125 μg/mL against S. aureus, E. coli, P. aeruginosa, and B. subtilis [1].

Cycloaddition Building block Pyrazole synthesis

Class‑Level Potency Advantage of Nitrothiophenes over Nitrofurans

In a systematic SAR study of 5‑nitro‑2‑heterocyclic benzylidene hydrazides against Leishmania donovani, nitrothiophene analogues were explicitly reported to be more potent than their nitrofuran counterparts [1]. This potency difference was mechanistically attributed to the ability of the sulfur atom to accommodate electrons from the nitro group, thereby facilitating bioreductive activation and free‑radical formation [1].

Antiparasitic SAR Nitroheterocycle

Documented Melting Point as a Purity and Handling Indicator

The compound displays a melting point range of 195–198 °C as recorded in the SpectraBase database [1]. This value provides a concrete quality‑control parameter that can be used to verify batch purity upon receipt and is significantly higher than the typical melting points reported for many simple 1‑aryl‑pyrazoles, reflecting the rigid, polarizable nature of the nitrothienyl substituent.

Melting point Physicochemical property Quality control

High‑Return Application Scenarios for 1-{5-nitro-2-thienyl}-1H-pyrazole Procurement


Medicinal‑Chemistry Building Block for Targeted Antimicrobial Pyrazole Libraries

Procurement of this compound is justified when the objective is to synthesize 1,3,4‑trisubstituted pyrazoles via 1,3‑dipolar cycloaddition for antimicrobial screening. The documented antibacterial activity at 0.125 μg/mL for derivatives obtained from the 5‑nitro‑2‑thienyl precursor [1] provides a direct performance benchmark that close analogs cannot replicate without extensive re‑optimization.

Fragment‑Based or Phenotypic Screening Library Enrichment

The compound’s inclusion in the historical Maybridge screening collection (catalog number CD 8139) confirms its suitability as a fragment‑sized heterocycle for hit identification campaigns. Its unique combination of a pyrazole hydrogen‑bond acceptor and a nitro‑thiophene redox‑active moiety [3] offers a pharmacophore profile not represented by nitrofuran or phenyl‑pyrazole fragments.

Bioreductive Prodrug and Antiparasitic Lead Optimization

Class‑level evidence indicates that nitrothiophene‑bearing structures outperform nitrofuran analogs in antiparasitic potency due to sulfur‑mediated electron accommodation [2]. Researchers pursuing bioreductively activated agents or targeting Leishmania, Trypanosoma, or Mycobacterium species should favor the nitrothiophene–pyrazole scaffold as the starting point for analog synthesis.

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